1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one is a specialized compound belonging to the quinoxaline family, which is notable for its diverse biological activities. Quinoxalines are bicyclic compounds that consist of a benzene ring fused to a pyrazine ring, and they have been extensively studied for their pharmaceutical potential, particularly in the fields of oncology and neuropharmacology.
This compound can be synthesized through various chemical methods, which have been documented in scientific literature. Its synthesis often involves the use of trifluoromethyl groups, which enhance biological activity and solubility.
1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one can be classified as:
The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one typically involves several key steps:
For instance, a typical synthesis might involve refluxing a mixture of a quinoxaline derivative with a trifluoromethylating agent in the presence of a base to facilitate nucleophilic substitution.
The molecular structure of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one features:
1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances its electrophilicity. This property is exploited in synthetic pathways to create more complex derivatives.
The mechanism of action for quinoxaline derivatives like 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one often involves:
Data from studies indicate that these compounds can modulate signaling pathways critical for cell survival and proliferation.
Relevant data from studies suggest that these properties contribute significantly to its biological effectiveness.
1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one has several scientific applications:
Quinoxaline, a bicyclic heterocyclic system comprising fused benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry due to its versatile pharmacological profile. This scaffold’s significance stems from its ability to interact with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. The earliest medicinal applications of quinoxalines emerged in the mid-20th century with antimalarial and antibacterial agents, leveraging the nucleus’s planar geometry for DNA intercalation. By the 1990s, researchers systematically explored substitutions at the 2,3-positions to enhance bioactivity, leading to clinically validated kinase inhibitors and antimicrobials [3] [5].
A pivotal advancement occurred with the discovery that N-oxidation at the 1,4-positions significantly enhances antiplasmodial activity. Derivatives like 7-methyl-3-trifluoromethyl-2-benzoylquinoxaline 1,4-di-N-oxide demonstrated potent activity against Plasmodium falciparum (IC₅₀ < 2 μM), outperforming chloroquine in resistant strains. This breakthrough underscored the quinoxaline core’s capacity to address drug-resistant infections [1]. Subsequent structural optimizations yielded derivatives with improved target specificity, particularly in oncology. For instance, 2-alkylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides exhibited nanomolar cytotoxicity by inhibiting receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, critical targets in tumor angiogenesis and metastasis [3].
Table 1: Evolution of Quinoxaline-Based Drug Candidates
Era | Key Derivatives | Therapeutic Area | Advancement |
---|---|---|---|
1980–2000 | Quinoxaline di-N-oxides | Antimalarial | DNA intercalation; activity against P. falciparum |
2000–2010 | 3-Trifluoromethyl-2-carbonylquinoxalines | Antimicrobial/Anticancer | Enhanced cellular penetration; IC₅₀ ≈ 0.1–0.8 μM |
2010–Present | 4-Phenoxyquinoline-quinoxalinone hybrids | Oncology (c-Met inhibitors) | Nanomolar kinase inhibition; tumor regression in vivo |
Recent innovations focus on functionalizing the quinoxalin-2-one variant, where a ketone group at the 2-position fine-tunes electronic properties. Derivatives like 3-(trifluoromethyl)quinoxalin-2(1H)-one (MW: 214.144 g/mol) serve as precursors for anticancer agents targeting cyclin-dependent kinases and PARP enzymes [3] [6]. The scaffold’s adaptability is evident in FDA-approved drugs such as Entrectinib, a quinoxaline-based TRK/ALK inhibitor for NTRK-fusion cancers, validating quinoxaline’s translational potential [5].
Molecular Modifications Driving Efficacy:
The strategic incorporation of trifluoromethyl (−CF₃) and phenoxy (−OPh) groups amplifies the bioactivity of quinoxaline derivatives through synergistic steric, electronic, and pharmacokinetic effects.
Trifluoromethyl Group (−CF₃):
This substituent profoundly alters ligand-target interactions. Statistical analyses of 28,000 compound pairs reveal that −CF₃ substitution improves bioactivity by ≥10-fold in 9.2% of cases, particularly near aromatic residues like phenylalanine, histidine, and arginine [7]. Quantum mechanics/molecular mechanics (QM/MM) studies demonstrate binding energy gains up to −4.36 kcal/mol versus −CH₃, attributable to:
Table 2: Protein Residue Preferences for −CH₃ vs. −CF₃ Groups
Residue | −CH₃ Frequency | −CF₃ Frequency | ΔBinding Energy (kcal/mol) |
---|---|---|---|
Phenylalanine | 12% | 31% | −3.2 |
Leucine | 28% | 22% | +0.8 |
Tyrosine | 8% | 17% | −2.1 |
Histidine | 5% | 11% | −3.5 |
Phenoxy Group (−OPh):
Conjugation via ether linkage introduces conformational rigidity and extended π-surface, crucial for allosteric kinase modulation. In c-Met inhibitors, 4-phenoxyquinolines appended to quinoxalinones enable U-shaped topology, engaging hinge-region residues (e.g., Met-1160) and hydrophobic back pockets [3]. Meta-substitution with −CF₃ further optimizes this:
Synergy in Quinoxalin-2-ones:Combining C3-trifluoromethyl and N1-methyl groups with 3-(trifluoromethyl)phenoxy at C3 maximizes target engagement. The −CF₃ on phenoxy enhances membrane penetration (log P ≈ 5.9), while the quinoxalin-2-one core maintains polar surface area (110–120 Ų) for cellular uptake [3] [6]. This architecture underpins the promise of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one as a versatile pharmacophore for kinase and RTK inhibition [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1